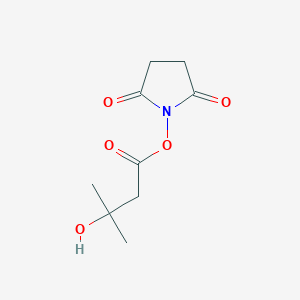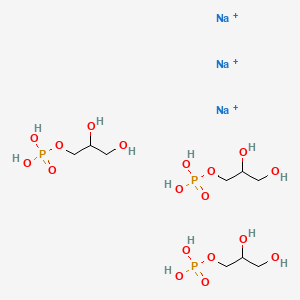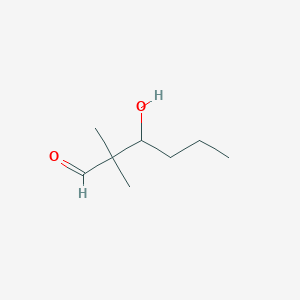
3-Hydroxy-2,2-dimethylhexanal
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy-2,2-dimethylhexanal is an organic compound with the molecular formula C8H16O2. It belongs to the class of aldehydes, characterized by the presence of a carbonyl group (C=O) bonded to at least one hydrogen atom. This compound is notable for its unique structure, which includes a hydroxyl group (-OH) and two methyl groups attached to the second carbon atom in the hexanal chain .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy-2,2-dimethylhexanal can be achieved through various methods. One common approach involves the reduction of acyloxazolidinones using lithium aluminum hydride (LiAlH4). This method provides high enantiomeric excess and is suitable for producing stereoselective derivatives .
Industrial Production Methods
In industrial settings, the production of this compound often involves the use of samarium diiodide (SmI2) in combination with water (H2O). This reagent promotes single-electron transfer reactions, allowing for the selective synthesis of 3-hydroxy acids from Meldrum’s acids .
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy-2,2-dimethylhexanal undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group, resulting in the formation of a ketone or carboxylic acid.
Reduction: The aldehyde group can be reduced to form a primary alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.
Major Products Formed
Oxidation: Ketones or carboxylic acids.
Reduction: Primary alcohols.
Substitution: Various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
3-Hydroxy-2,2-dimethylhexanal has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules and polymers.
Biology: It is used in the study of metabolic pathways and enzyme reactions.
Medicine: The compound is investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: It is utilized in the production of fragrances, flavors, and pharmaceuticals.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy-2,2-dimethylhexanal involves its interaction with various molecular targets and pathways. The hydroxyl group can participate in hydrogen bonding, influencing the compound’s reactivity and interactions with enzymes and receptors. The aldehyde group can undergo nucleophilic addition reactions, forming intermediates that play a role in biochemical processes .
Comparación Con Compuestos Similares
Similar Compounds
3-Hydroxy-2-aryl acrylate: Similar in structure but contains an aryl group instead of the dimethyl groups.
3-Hydroxy-2,2-dimethylbutanal: Similar but with a shorter carbon chain.
3-Hydroxy-2,2-dimethylpentanal: Similar but with a different carbon chain length.
Uniqueness
3-Hydroxy-2,2-dimethylhexanal is unique due to its specific combination of functional groups and carbon chain length, which confer distinct chemical properties and reactivity. Its structure allows for selective reactions and applications in various fields, making it a valuable compound in both research and industry .
Propiedades
Fórmula molecular |
C8H16O2 |
|---|---|
Peso molecular |
144.21 g/mol |
Nombre IUPAC |
3-hydroxy-2,2-dimethylhexanal |
InChI |
InChI=1S/C8H16O2/c1-4-5-7(10)8(2,3)6-9/h6-7,10H,4-5H2,1-3H3 |
Clave InChI |
QKXPAIQIQSTXJS-UHFFFAOYSA-N |
SMILES canónico |
CCCC(C(C)(C)C=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


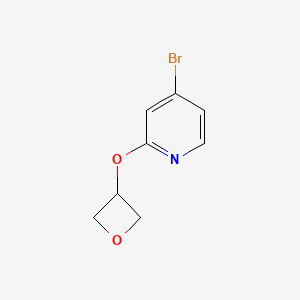



![(2R)-6-bromo-2-phenyl-2H,3H-imidazo[1,2-a]pyridine](/img/structure/B11720781.png)
![Methyl 3-[4-(trifluoromethoxy)phenyl]prop-2-enoate](/img/structure/B11720788.png)
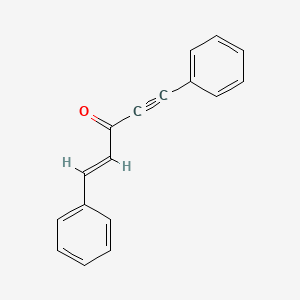
![[(1R,2S)-2-(4-fluorophenyl)cyclopropyl]methanol](/img/structure/B11720797.png)
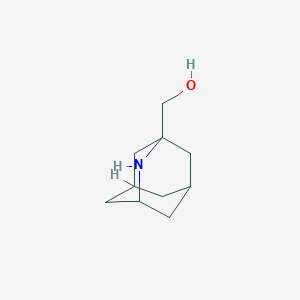

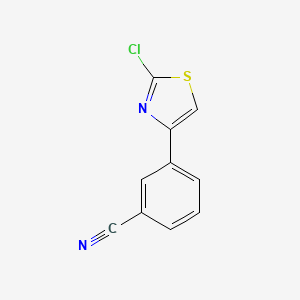
![2,4-Dichloro-7-methylpyrido[3,2-d]pyrimidine](/img/structure/B11720819.png)
